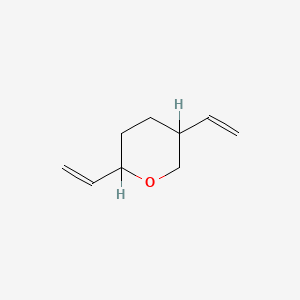
2,5-Divinyltetrahydropyran
描述
2,5-Divinyltetrahydropyran is an organic compound with the molecular formula C9H14O It is a cyclic ether featuring two vinyl groups attached to the tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Divinyltetrahydropyran typically involves the cyclization of appropriate precursors. One common method is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various metal catalysts, including platinum, cerium ammonium nitrate, lanthanide triflates, cobalt, silver, and copper complexes . The reaction conditions often involve mild temperatures and the use of room temperature ionic liquids to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,5-Divinyltetrahydropyran undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated tetrahydropyran derivatives.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyrans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides, osmium tetroxide, and potassium permanganate.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the vinyl groups.
Substitution: Halogenation and other electrophilic reagents can be used to introduce substituents at the vinyl positions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Saturated tetrahydropyran derivatives.
Substitution: Halogenated and other substituted tetrahydropyrans.
科学研究应用
2,5-Divinyltetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and resins with unique properties.
作用机制
The mechanism of action of 2,5-Divinyltetrahydropyran involves its ability to undergo various chemical transformations. The vinyl groups provide reactive sites for oxidation, reduction, and substitution reactions. These transformations can lead to the formation of a wide range of derivatives with different properties and potential applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Tetrahydropyran: A simpler cyclic ether without vinyl groups.
2,3-Divinyltetrahydropyran: A structural isomer with vinyl groups at different positions.
2,5-Dihydropyran: A related compound with a different degree of saturation.
Uniqueness: 2,5-Divinyltetrahydropyran is unique due to the presence of two vinyl groups, which provide additional reactivity and versatility in chemical transformations. This makes it a valuable compound for various synthetic applications and research studies.
属性
IUPAC Name |
2,5-bis(ethenyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8-5-6-9(4-2)10-7-8/h3-4,8-9H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPYIDCDOLUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(OC1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948606 | |
| Record name | 2,5-Diethenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25724-33-8 | |
| Record name | 2,5-Diethenyltetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25724-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyran, 2,5-divinyl tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diethenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3336317.png)

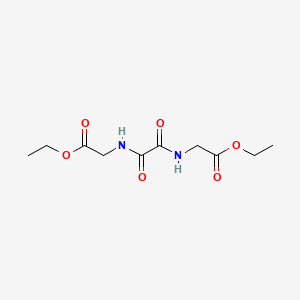
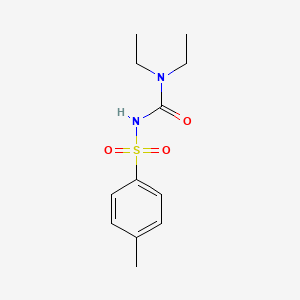

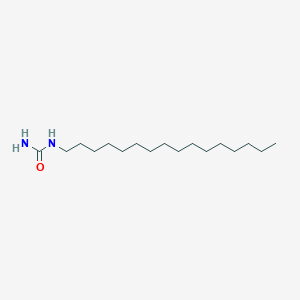
![3-[[(E)-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]-4-hexadecoxybenzoic acid](/img/structure/B3336347.png)
![(2E)-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-2-propenohydrazide](/img/structure/B3336370.png)
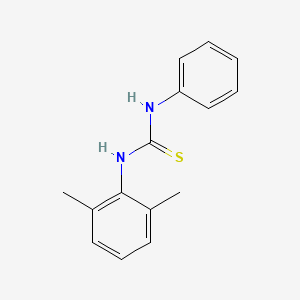
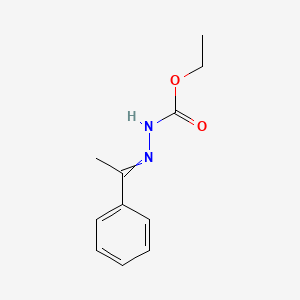
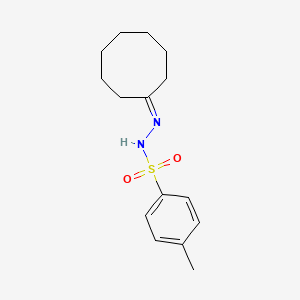
![2,4,6,7-tetrachlorobenzo[d]thiazole](/img/structure/B3336401.png)
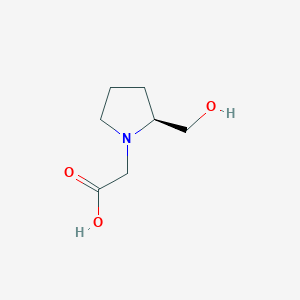
![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)
